3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one
Overview
Description
3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions, showcasing a broad spectrum of potential pharmacological activities due to their structural diversity. For instance, pyrazoline and amino cyanopyridine derivatives have been synthesized and characterized, demonstrating wide therapeutic activities (Dangar, Borkhataria, & Shah, 2014). Similarly, research has focused on synthesizing pyrazolines and their spectroscopic evaluation, indicating the significance of these compounds in drug development (Tamer et al., 2015).
Antimicrobial and Antibacterial Activities
- Various studies have assessed the antimicrobial and antibacterial properties of synthesized derivatives. For example, compounds have shown promising results in inhibiting microbial growth, indicating their potential use in developing new antimicrobial agents (Rai et al., 2009; Khotimah et al., 2018).
Antidepressant Activities
- Research has also explored the antidepressant activities of pyrazoline derivatives, with studies demonstrating that certain compounds can significantly reduce immobility times in animal models, suggesting their potential as antidepressant agents (Palaska et al., 2001).
Molecular Docking and Pharmacological Evaluation
- Molecular docking studies have been conducted to assess the interaction of synthesized compounds with biological targets. For instance, derivatives have shown promise as anti-breast cancer agents through molecular docking studies, indicating their potential therapeutic applications (Putri et al., 2021).
Nonlinear Optical Properties
- The nonlinear optical properties of certain derivatives have been investigated, demonstrating the potential of these compounds in materials science and photonics (Tamer et al., 2015).
Properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-6-13-10(12)11(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHFJSKMLBCMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.